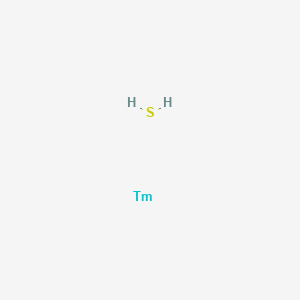
Sulfane;thulium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfane;thulium:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfane;thulium involves the reaction of thulium salts with sulfane sulfur sources. One common method is the reaction of thulium chloride with sodium sulfide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thulium oxide and hydrogen sulfide. The process requires precise control of temperature and pressure to optimize yield and purity. The resulting compound is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Sulfane;thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of thulium and sulfur.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are employed in substitution reactions.
Major Products Formed:
Oxidation: Thulium oxides and sulfur oxides.
Reduction: Lower oxidation states of thulium and elemental sulfur.
Substitution: Thulium halides and various sulfur-containing compounds.
科学研究应用
Chemistry: Sulfane;thulium is used as a precursor in the synthesis of complex thulium-containing compounds. Its unique reactivity makes it valuable in studying sulfur chemistry and the behavior of rare earth elements.
Biology: In biological research, this compound is investigated for its potential role in cellular signaling and redox regulation. Sulfane sulfur species are known to modulate enzyme activities and protect against oxidative stress.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases and other conditions associated with oxidative stress.
Industry: this compound is utilized in the development of advanced materials, including magnetic and optical devices. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
作用机制
The mechanism of action of sulfane;thulium involves the interaction of sulfane sulfur with cellular targets. Sulfane sulfur can modify cysteine residues in proteins, leading to the formation of persulfides. These modifications regulate enzyme activities and protect against irreversible oxidation. Thulium’s role in the compound may enhance its stability and reactivity, allowing for more efficient modulation of cellular processes.
相似化合物的比较
Sulfane;lanthanum: Another rare earth sulfane compound with similar reactivity but different magnetic properties.
Sulfane;cerium: Known for its strong antioxidant properties and applications in catalysis.
Sulfane;europium: Used in optical materials and phosphors due to its luminescent properties.
Uniqueness: Sulfane;thulium stands out due to its unique combination of sulfane sulfur’s reactivity and thulium’s magnetic and optical properties. This makes it particularly valuable in applications requiring both chemical reactivity and advanced material properties.
属性
分子式 |
H2STm |
|---|---|
分子量 |
203.02 g/mol |
IUPAC 名称 |
sulfane;thulium |
InChI |
InChI=1S/H2S.Tm/h1H2; |
InChI 键 |
FJILQDHZXLRRBS-UHFFFAOYSA-N |
规范 SMILES |
S.[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
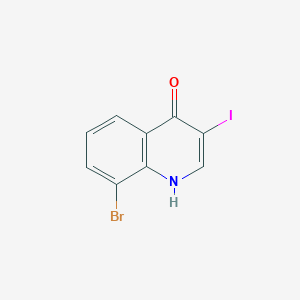
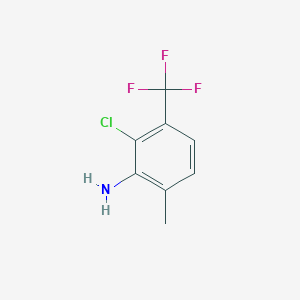
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

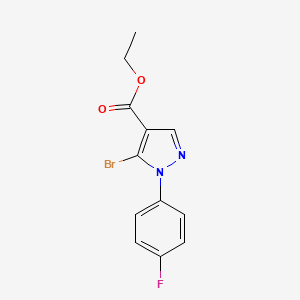
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
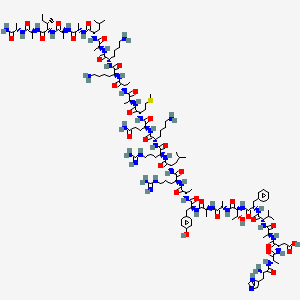
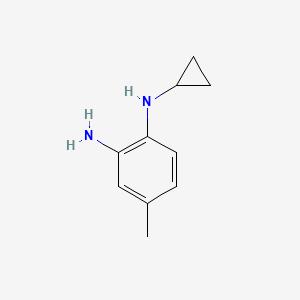
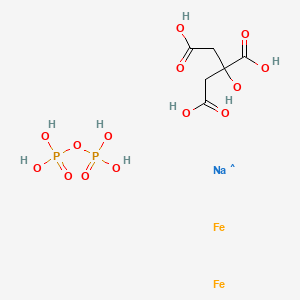
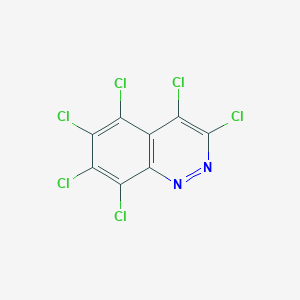
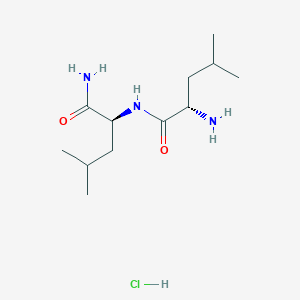
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
